molecular formula C13H17Cl2NO5S B2562206 2,5-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 2319834-66-5

2,5-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2562206
CAS No.: 2319834-66-5
M. Wt: 370.24
InChI Key: XZNIGCDYVMLRSZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, hydroxy, ether, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran core. One common synthetic route includes the following steps:

  • Formation of Tetrahydrofuran Core: : The tetrahydrofuran ring can be synthesized through a cyclization reaction of a suitable diol precursor.

  • Introduction of Hydroxyethoxy Group: : The hydroxyethoxy group is introduced via nucleophilic substitution reaction using ethylene oxide.

  • Chlorination: : The compound undergoes chlorination to introduce the dichloro groups at the 2 and 5 positions of the benzene ring.

  • Sulfonamide Formation: : The final step involves the reaction with sulfonamide reagents to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can occur at the chloro or hydroxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2,5-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide can be used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine

In the medical field, this compound may have potential applications as a drug candidate. Its sulfonamide group, in particular, is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with specific functionalities.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group, for example, can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. The hydroxyethoxy group may enhance solubility and bioavailability, allowing the compound to reach its target sites more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide: : This compound is similar but contains a thiophene ring instead of a tetrahydrofuran ring.

  • 2,5-Dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide: : This compound is similar but lacks the hydroxyethoxy group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO5S/c14-10-1-2-11(15)12(7-10)22(18,19)16-8-13(21-6-4-17)3-5-20-9-13/h1-2,7,16-17H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIGCDYVMLRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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